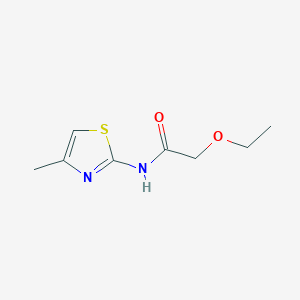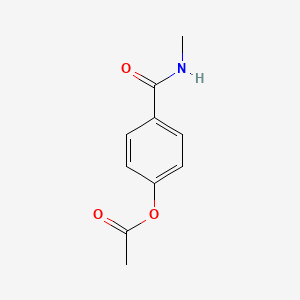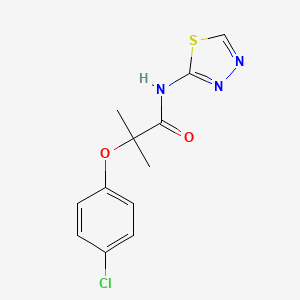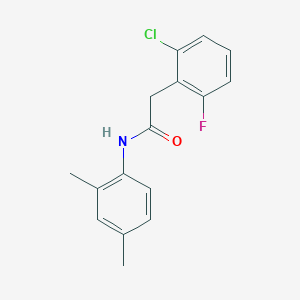
2-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-N-(4-methylthiazol-2-yl)acetamide is a heterocyclic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The ethoxy group and the acetamide moiety further define its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-(4-methylthiazol-2-yl)acetamide typically involves the reaction of 4-methylthiazol-2-amine with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-methylthiazol-2-amine and ethyl chloroacetate.
Reagents: Potassium carbonate (base).
Conditions: Reflux.
The reaction proceeds through nucleophilic substitution, where the amine group of 4-methylthiazol-2-amine attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of 2-Ethoxy-N-(4-methylthiazol-2-yl)acetamide.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-(4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as diabetes and cancer due to its enzyme inhibitory properties.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of α-amylase can result in reduced glucose production, which is beneficial for managing diabetes.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-4-methylthiazole: Similar structure but lacks the ethoxy group.
N-(4-Methylthiazol-2-yl)acetamide: Similar structure but lacks the ethoxy group.
Uniqueness
2-Ethoxy-N-(4-methylthiazol-2-yl)acetamide is unique due to the presence of both the ethoxy group and the acetamide moiety, which confer distinct chemical and biological properties. The ethoxy group can enhance the compound’s solubility and reactivity, while the acetamide moiety is crucial for its biological activity.
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-4-7(11)10-8-9-6(2)5-13-8/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
LAAWPDAYIQAYFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=NC(=CS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11172889.png)



![2-[(4-Benzylpiperidin-1-yl)carbonyl]phenyl acetate](/img/structure/B11172923.png)

![N-benzyl-2-({[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}amino)-N-methylbenzamide](/img/structure/B11172934.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide](/img/structure/B11172939.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide](/img/structure/B11172948.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide](/img/structure/B11172951.png)




